molecular formula C22H21NO4 B3089788 Fmoc-D-bishomopropargylglycine CAS No. 1198791-55-7

Fmoc-D-bishomopropargylglycine

Cat. No. B3089788
CAS RN: 1198791-55-7
M. Wt: 363.4
InChI Key: YWCKIQCRKHNUOY-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-bishomopropargylglycine is a building block for the introduction by Fmoc SPPS of an amino acid bearing an alkyne side chain . Such derivatives are useful tools for the synthesis of cyclic peptides .


Synthesis Analysis

The synthesis of this compound involves an alkyne-alkyne Glaser coupling, which includes the use of Cu (OAc)2/pyridine and heating to 60 °C using microwaves .


Molecular Structure Analysis

The empirical formula of this compound is C22H21NO4 . It has a molecular weight of 363.41 .


Chemical Reactions Analysis

This compound is used in the synthesis of cyclic peptides through an alkyne-alkyne Glaser coupling .


Physical And Chemical Properties Analysis

This compound is a solid substance . It is white to slight yellow to beige in color . It is soluble in DMF, with 1 mmole dissolving clearly in 2 ml of DMF .

Advantages and Limitations for Lab Experiments

One of the main advantages of Fmoc-D-bishomopropargylglycine is its versatility in peptide synthesis. It can be used in the synthesis of various peptides, including cyclic peptides and peptidomimetics. It is also useful in the development of enzyme inhibitors and protein-protein interaction inhibitors. However, one limitation of this compound is its high cost, which can limit its use in some research settings.

Future Directions

There are several future directions for the use of Fmoc-D-bishomopropargylglycine in scientific research. One potential area is the development of new antimicrobial peptides using this compound as a building block. Another potential area is the development of new enzyme inhibitors and protein-protein interaction inhibitors using this compound. Additionally, this compound could be used in the study of protein folding and stability, as well as in the development of new drug delivery systems.

Scientific Research Applications

Fmoc-D-bishomopropargylglycine has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various peptides, including antimicrobial peptides, cyclic peptides, and peptidomimetics. It has also been used in the development of protein-protein interaction inhibitors and enzyme inhibitors. This compound has also been used in the study of protein folding and stability.

Safety and Hazards

Fmoc-D-bishomopropargylglycine is classified as slightly hazardous to water . It should be stored at temperatures between -15°C to -25°C . For disposal, relatively unreactive organic reagents should be collected in container A. If halogenated, they should be collected in container B. For solid residues, use container C .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-6-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h1,5-12,19-20H,3-4,13-14H2,(H,23,26)(H,24,25)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCKIQCRKHNUOY-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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